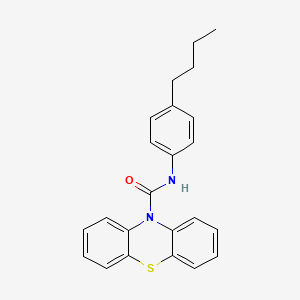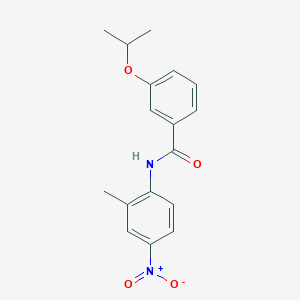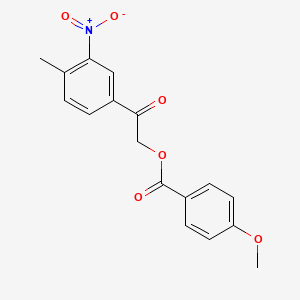![molecular formula C23H24N2O3S2 B3980363 N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3980363.png)
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide
Übersicht
Beschreibung
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide, also known as MPPA, is a compound that has been widely studied for its potential therapeutic applications. MPPA belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide involves the inhibition of carbonic anhydrase IX (CAIX) activity. CAIX is an enzyme that is overexpressed in many cancer cells and is involved in regulating the pH of the tumor microenvironment. By inhibiting the activity of CAIX, this compound disrupts the pH balance of the tumor microenvironment, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit CAIX activity, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. These effects are believed to contribute to the anti-tumor activity of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide for lab experiments is its specificity for CAIX inhibition. This makes it a useful tool for studying the role of CAIX in cancer biology and for developing new cancer therapies. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide. One area of interest is in the development of new cancer therapies based on this compound or other CAIX inhibitors. Another area of interest is in the development of new methods for delivering this compound or other CAIX inhibitors to tumors, such as through targeted drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Wissenschaftliche Forschungsanwendungen
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This is believed to be due to the ability of this compound to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-18(25(30(2,27)28)21-9-5-3-6-10-21)23(26)24-20-15-13-19(14-16-20)17-29-22-11-7-4-8-12-22/h3-16,18H,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBBXCOWJXDVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3980296.png)

![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3980324.png)
![6-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3980325.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3980345.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide](/img/structure/B3980359.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide](/img/structure/B3980360.png)



